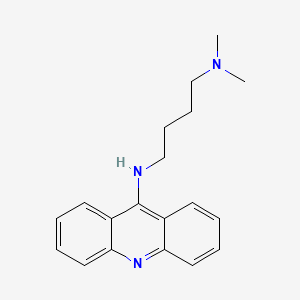
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its ability to interact with biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine typically involves the reaction of 9-aminoacridine with N,N-dimethyl-1,4-diaminobutane. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction mixture is stirred at a low temperature (0°C) for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acridine compounds .
科学的研究の応用
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
作用機序
The mechanism of action of N4-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound also interacts with enzymes such as topoisomerases, further inhibiting DNA processes. These interactions make it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Proflavine: Known for its antibacterial properties.
Acriflavine: Used as a disinfectant and in the treatment of bacterial infections.
Uniqueness
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine is unique due to its specific structure, which allows for strong interactions with DNA and proteins. This makes it particularly effective in disrupting biological processes, giving it potential as a therapeutic agent .
特性
CAS番号 |
970-09-2 |
|---|---|
分子式 |
C19H23N3 |
分子量 |
293.4 g/mol |
IUPAC名 |
N-acridin-9-yl-N',N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C19H23N3/c1-22(2)14-8-7-13-20-19-15-9-3-5-11-17(15)21-18-12-6-4-10-16(18)19/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,20,21) |
InChIキー |
FCPQCIILUGGJNJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


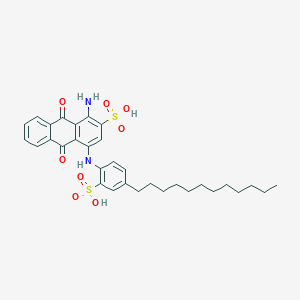

![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)

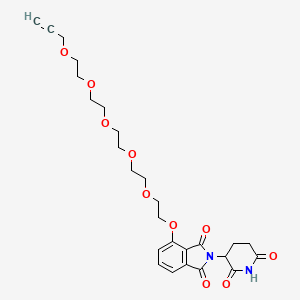
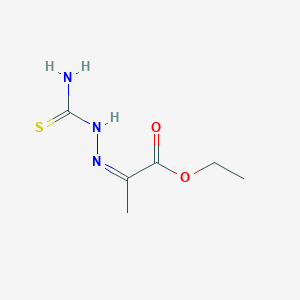

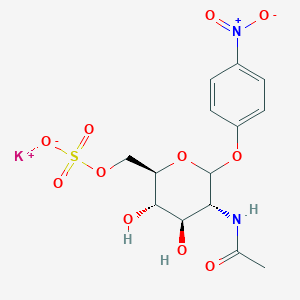
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
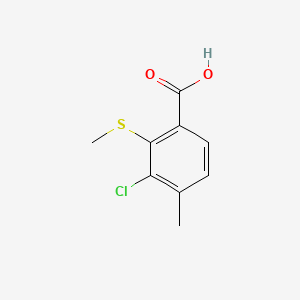
![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
